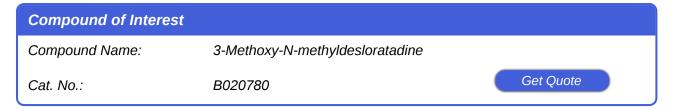


Application Note: Structural Elucidation of 3-Methoxy-N-methyldesloratadine using NMR Spectroscopy

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Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details the comprehensive structural elucidation of **3-Methoxy-N-methyldesloratadine**, a derivative of the second-generation antihistamine desloratadine. Utilizing a suite of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) Nuclear Magnetic Resonance (NMR) experiments, an unambiguous assignment of all proton and carbon signals was achieved. The methodologies and spectral interpretations outlined herein provide a robust framework for the characterization of desloratadine analogues and other complex heterocyclic molecules.

Introduction

3-Methoxy-N-methyldesloratadine is a potential metabolite or synthetic derivative of desloratadine, a long-acting tricyclic antihistamine with selective peripheral H1-receptor antagonist activity[1]. The structural confirmation of such compounds is a critical step in drug metabolism studies and new drug development. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the definitive determination of molecular structure in solution[2][3]. This note provides a detailed protocol and data analysis for the complete structural assignment of **3-Methoxy-N-methyldesloratadine**, demonstrating the power of modern NMR techniques.



Experimental Protocols Sample Preparation

A 10 mg sample of **3-Methoxy-N-methyldesloratadine** was dissolved in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution was vortexed for 30 seconds to ensure homogeneity and then transferred to a 5 mm NMR tube.

NMR Data Acquisition

All NMR spectra were acquired on a 500 MHz spectrometer equipped with a cryoprobe. The sample temperature was maintained at 298 K for all experiments.

- ¹H NMR: A standard single-pulse experiment was performed. Key parameters included a 90° pulse width, an acquisition time of 3.0 seconds, and a relaxation delay of 1.5 seconds[4]. A total of 16 scans were accumulated.
- ¹³C NMR: A proton-decoupled ¹³C experiment was conducted with a 30° pulse width and a 2-second relaxation delay. A total of 1024 scans were acquired.
- COSY (Correlation Spectroscopy): A gradient-enhanced COSY experiment was performed to establish ¹H-¹H spin-spin coupling networks.
- HSQC (Heteronuclear Single Quantum Coherence): A gradient-enhanced HSQC experiment with multiplicity editing was used to determine one-bond ¹H-¹³C correlations.
- HMBC (Heteronuclear Multiple Bond Correlation): A gradient-enhanced HMBC experiment
 was optimized for a long-range coupling constant of 8 Hz to identify 2- and 3-bond ¹H-¹³C
 correlations.

Results and Discussion

The structure and numbering scheme for **3-Methoxy-N-methyldesloratadine** are shown in Figure 1.



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Figure 1. Structure and numbering of **3-Methoxy-N-methyldesloratadine**.

¹H and ¹³C NMR Data

The ¹H and ¹³C NMR chemical shifts were assigned based on chemical shift theory, multiplicities, and comprehensive analysis of 2D NMR data. All quantitative data are summarized in Tables 1 and 2.

Table 1: ¹H NMR Data for **3-Methoxy-N-methyldesloratadine** (500 MHz, CDCl₃)



Proton	Chemical Shift (δ, ppm)	Multiplicity	J (Hz)	Integration
H-1	7.98	d	2.5	1H
H-4	6.85	d	2.5	1H
H-7	7.18	d	2.1	1H
H-9	7.12	dd	8.3, 2.1	1H
H-10	7.05	d	8.3	1H
H-5a/b	3.20 - 3.45	m	-	2H
H-6a/b	2.85 - 3.05	m	-	2H
H-2'/6'a	2.95	m	-	2H
H-2'/6'b	2.65	m	-	2H
H-3'/5'a	2.40	m	-	2H
H-3'/5'b	2.20	m	-	2H
N-CH₃	2.35	S	-	3H
O-CH₃	3.91	S	-	3H

Table 2: ¹³C NMR Data for **3-Methoxy-N-methyldesloratadine** (125 MHz, CDCl₃)



Carbon	Chemical Shift (δ, ppm)	Carbon Type
C-1	148.5	СН
C-2	155.2	С
C-3	162.1	С
C-4	108.9	СН
C-4a	135.8	С
C-5	31.5	CH ₂
C-6	32.1	CH ₂
C-6a	138.9	С
C-7	131.2	СН
C-8	133.5	С
C-9	128.7	СН
C-10	126.4	СН
C-10a	139.5	С
C-11	140.1	С
C-11a	132.8	С
C-1'	129.8	С
C-2'/6'	34.5	CH ₂
C-3'/5'	31.0	CH ₂
N-CH₃	46.2	СНз
O-CH ₃	55.8	СНз

Structural Elucidation using 2D NMR

The ¹H NMR spectrum revealed signals consistent with a substituted pyridine ring, a chlorinated benzene ring, a methoxy group, an N-methyl group, and aliphatic protons of the



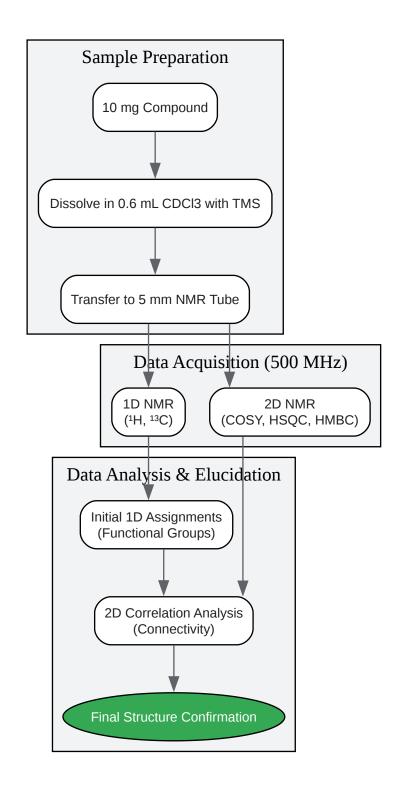
cyclohepta and piperidine rings.

- Aromatic Systems: The COSY spectrum confirmed the coupling between H-9 and H-10 on the chlorinated benzene ring. The two doublets at δ 7.98 (H-1) and δ 6.85 (H-4) showed a small coupling constant (J = 2.5 Hz), characteristic of a meta-relationship on the pyridine ring.
- Methoxy and N-Methyl Groups: The sharp singlets at δ 3.91 and δ 2.35 were assigned to the methoxy (O-CH₃) and N-methyl (N-CH₃) protons, respectively. The HMBC spectrum was crucial for placing these groups. The methoxy protons (δ 3.91) showed a strong correlation to the carbon at δ 162.1 (C-3), confirming its position on the pyridine ring. The N-methyl protons (δ 2.35) showed correlations to the piperidine carbons C-2'/6' (δ 34.5), confirming its attachment to the piperidine nitrogen.
- Aliphatic Bridge and Piperidine Ring: The complex multiplets between δ 2.20 and δ 3.45 correspond to the protons of the seven-membered ring and the piperidine moiety. COSY correlations established the connectivity within the piperidine ring (H-2' -> H-3' and H-6' -> H-5'). HSQC data correlated these protons to their respective carbons.
- Connectivity Confirmation (HMBC): The HMBC spectrum provided the final evidence for the overall structure. Key correlations included:
 - H-1 (δ 7.98) to C-3 (δ 162.1) and C-11a (δ 132.8).
 - H-10 (δ 7.05) to C-6a (δ 138.9) and C-11a (δ 132.8).
 - \circ Piperidine protons H-2'/6' (δ 2.95/2.65) to the olefinic carbon C-1' (δ 129.8).
 - Bridge protons H-6 (δ 2.85-3.05) to aromatic carbons C-6a (δ 138.9) and C-7 (δ 131.2).

These correlations, visualized in the diagrams below, unambiguously connect the pyridine, cyclohepta, benzene, and piperidine rings to form the complete structure of **3-Methoxy-N-methyldesloratadine**.

Visualizations

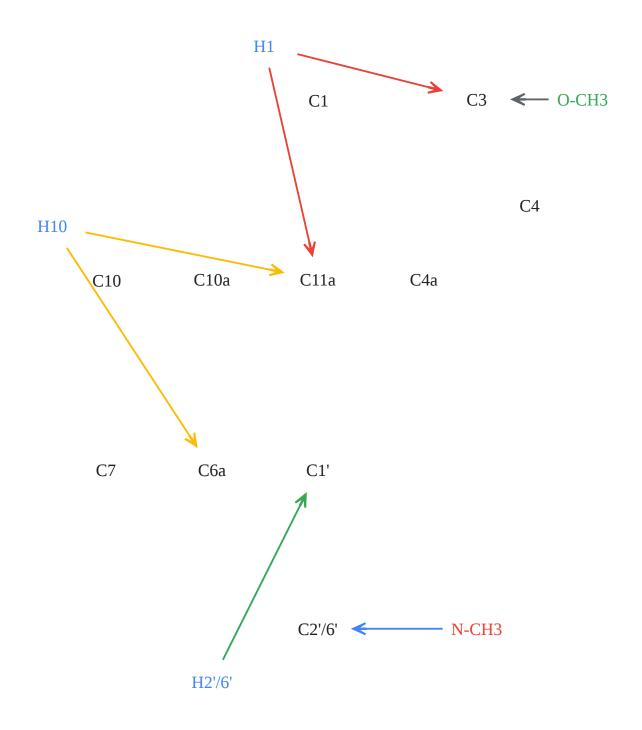




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Caption: Experimental workflow for NMR-based structural elucidation.





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Caption: Key HMBC correlations for structural connectivity.

Conclusion



The combination of 1D and 2D NMR spectroscopy provided a definitive and complete structural characterization of **3-Methoxy-N-methyldesloratadine**. The presented protocols and data analysis strategy are broadly applicable for the structural elucidation of complex organic small molecules, particularly in the fields of drug metabolism and medicinal chemistry.

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- To cite this document: BenchChem. [Application Note: Structural Elucidation of 3-Methoxy-N-methyldesloratadine using NMR Spectroscopy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b020780#structural-elucidation-of-3-methoxy-n-methyldesloratadine-using-nmr-spectroscopy]

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